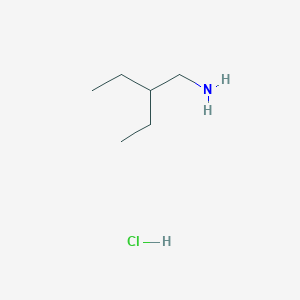

2-Ethylbutylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

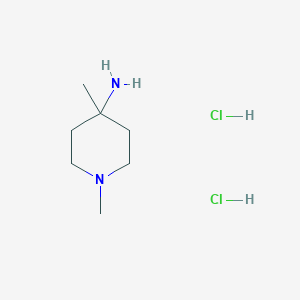

2-Ethylbutylamine is a chemical compound with the molecular formula C6H15N . It is also known by other names such as 1-Butanamine, 2-ethyl-; Butylamine, 2-ethyl-; 1-Amino-2-ethylbutane; 2-Ethylbutan-1-amine; 2-Ethylbutanamine . The molecular weight of 2-Ethylbutylamine is 101.1900 .

Molecular Structure Analysis

The molecular structure of 2-Ethylbutylamine is represented by the InChI string: InChI=1S/C6H15N/c1-3-6(4-2)5-7/h6H,3-5,7H2,1-2H3 . The corresponding InChIKey is MGWAGIQQTULHGU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Hydrolytic Stability of Polymers

One study focused on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate), comparing it with its monomer and related compounds. This research could imply that 2-Ethylbutylamine hydrochloride might be relevant in studies related to the stability of polymers in various conditions due to its structural similarity with the compounds investigated (Wetering et al., 1998).

Corrosion Inhibition

Another application is found in corrosion inhibition, where tributylamine was studied for its efficacy in protecting mild steel in hydrochloric acid. Given the structural similarity, 2-Ethylbutylamine hydrochloride could potentially serve as a corrosion inhibitor or be involved in studies to develop new inhibitors (Bastidas et al., 2000).

Diagnostic Imaging in Alzheimer’s Disease

Research involving the use of specific amine derivatives for positron emission tomography (PET) imaging in Alzheimer's disease indicates a potential application for 2-Ethylbutylamine hydrochloride in diagnostic imaging or as a component in the synthesis of imaging agents (Shoghi-Jadid et al., 2002).

Ionic Liquids and Metal Extraction

The use of ammonium ionic liquids for lithium extraction from aqueous solutions presents a fascinating application area. The structural functionalities in 2-Ethylbutylamine hydrochloride could make it a candidate for the synthesis of new ionic liquids or as a ligand in metal extraction processes (Chenglong et al., 2020).

Synthesis of Heterocycles

In synthetic chemistry, compounds similar to 2-Ethylbutylamine hydrochloride have been utilized in the synthesis of heterocyclic compounds, highlighting its potential role in the development of new synthetic methodologies or as a precursor in heterocyclic chemistry (Braibante et al., 2002).

Solvent Extraction of Metals

The selective extraction of metals, such as palladium, rhodium, and platinum, from hydrochloric acid solutions using amines demonstrates another potential application for 2-Ethylbutylamine hydrochloride in hydrometallurgy or recycling of precious metals (Baba & Fukumoto, 1992).

Safety and Hazards

2-Ethylbutylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic in contact with skin or if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as monoalkylamines . These are organic compounds containing a primary aliphatic amine group .

Action Environment

Environmental factors such as temperature, pH, and nutrient availability can greatly influence the activity and stability of amines . These factors can affect the compound’s solubility, stability, and its interactions with its targets, thereby influencing its overall efficacy.

Eigenschaften

IUPAC Name |

2-ethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-6(4-2)5-7;/h6H,3-5,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRACJAQBWJXEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-butylamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)